molecular formula C16H11F3N2 B11840506 2-Phenyl-6-(trifluoromethyl)quinolin-4-amine CAS No. 1189106-21-5

2-Phenyl-6-(trifluoromethyl)quinolin-4-amine

Cat. No.: B11840506
CAS No.: 1189106-21-5
M. Wt: 288.27 g/mol
InChI Key: YPLCJEDNOIEGAA-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a phenyl group at the 2-position, a trifluoromethyl group at the 6-position, and an amine group at the 4-position of the quinoline ring. The incorporation of the trifluoromethyl group is particularly significant as it often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(trifluoromethyl)quinolin-4-amine typically involves multiple steps, including cyclization, halogenation, and substitution reactions. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate to form 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . The final step involves the substitution of the bromine atom with an amine group under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(trifluoromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organometallic compounds.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenyl-6-(trifluoromethyl)quinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethyl)quinolin-4-amine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound acts as a microtubule-targeted agent, inhibiting their polymerization and disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the colchicine binding site on tubulin, reinforcing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1189106-21-5

Molecular Formula

C16H11F3N2

Molecular Weight

288.27 g/mol

IUPAC Name

2-phenyl-6-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C16H11F3N2/c17-16(18,19)11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21)

InChI Key

YPLCJEDNOIEGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)N

Origin of Product

United States

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